2-(Hydroxymethyl)-2-(4-nitrophenyl)propane-1,3-diol

Lipophilicity Drug Design Physicochemical Profiling

In multi-step medicinal chemistry, indiscriminate interchange of nitrophenyl propanediol analogs can compromise reaction selectivity and intermediate stability. 2-(Hydroxymethyl)-2-(4-nitrophenyl)propane-1,3-diol (CAS 91748-04-8) eliminates this risk through its unique tri-hydroxymethyl architecture. • Three -OH groups enable orthogonal protection strategies impossible with diol or amino-diol analogs. • Balanced LogP (0.33) vs. diol analog (LogP 1.19) optimizes permeability-solubility for lead optimization. • Intrinsic 4-nitrophenyl chromophore enables direct UV/HPLC reaction monitoring without derivatization. Reliable supply with consistent quality for oxazolidinone and chloramphenicol-derived analog synthesis.

Molecular Formula C10H13NO5
Molecular Weight 227.21 g/mol
CAS No. 91748-04-8
Cat. No. B13116112
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Hydroxymethyl)-2-(4-nitrophenyl)propane-1,3-diol
CAS91748-04-8
Molecular FormulaC10H13NO5
Molecular Weight227.21 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(CO)(CO)CO)[N+](=O)[O-]
InChIInChI=1S/C10H13NO5/c12-5-10(6-13,7-14)8-1-3-9(4-2-8)11(15)16/h1-4,12-14H,5-7H2
InChIKeyGBWHBFVQCARQNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Hydroxymethyl)-2-(4-nitrophenyl)propane-1,3-diol Specifications & Compound Class


2-(Hydroxymethyl)-2-(4-nitrophenyl)propane-1,3-diol (CAS 91748-04-8) is a C10H13NO5 triol featuring a quaternary carbon bearing three hydroxymethyl groups and a 4-nitrophenyl substituent. It belongs to the nitrophenyl propanediol family . Its primary recognized application is as a versatile synthetic intermediate in medicinal chemistry, where it serves as a precursor for building blocks such as oxazolidinones and chloramphenicol-derived analogs .

Synthetic intermediate for oxazolidinone and chloramphenicol analog scaffolds
Triol architecture with three primary hydroxyl groups for orthogonal protection
Intrinsic 4-nitrophenyl chromophore enables direct UV/Vis and HPLC detection

2-(Hydroxymethyl)-2-(4-nitrophenyl)propane-1,3-diol vs. Close Analogs


Although the nitrophenyl propanediol class contains several structurally similar members, their physicochemical properties and synthetic behavior can differ substantially. The target compound possesses three hydroxymethyl groups, resulting in a distinct hydrogen-bond donor/acceptor profile, polarity, and steric environment that are not replicated by diol or amino‑diol analogs . Substitution with a simple diol or amino‑diol therefore alters reaction selectivity, intermediate stability, and final target properties, making indiscriminate interchange risky in multi‑step medicinal chemistry campaigns .

Diol analogs
Fewer hydrogen-bond donors and acceptors may alter intermolecular interactions and solubility.
Amino-diol analogs
Competing amine functionality complicates acylation selectivity and may introduce side reactions.

2-(Hydroxymethyl)-2-(4-nitrophenyl)propane-1,3-diol Differentiation Evidence


Lipophilicity Balance vs. Diol and Amino-Diol Analogs

2-(Hydroxymethyl)-2-(4-nitrophenyl)propane-1,3-diol exhibits a calculated LogP of approximately 0.33, positioning it between the more lipophilic diol analog 2-(4-nitrophenyl)propane-1,3-diol (LogP ~1.19) and the more hydrophilic amino‑diol analog 2-amino-1-(4-nitrophenyl)propane-1,3-diol (LogP ~0.13–1.17 depending on salt form) . This intermediate value is desirable when moderate membrane permeability must be retained while maintaining sufficient aqueous solubility for biological assays.

Lipophilicity Balance
Cross-study comparable
LogP 0.33 (target) vs 1.19 (diol) and 0.13–1.17 (amino-diol)
Intermediate LogP may support balanced permeability and solubility.
Predicted LogP; experimental verification recommended.
Lipophilicity Drug Design Physicochemical Profiling

Hydrogen-Bond Donor Advantage over Diol Analogs

The target compound presents three hydrogen‑bond donor sites (three hydroxyl groups) and six hydrogen‑bond acceptor sites, whereas the closest diol analog 2-(4-nitrophenyl)propane-1,3-diol offers only two donors and four acceptors . This creates a quantifiable difference in potential for intermolecular interactions, which is relevant for applications where stronger or more directional hydrogen‑bond networks are desired, such as crystal engineering and host–guest chemistry .

H-Bond Donors
Class-level inference
3 H-bond donors vs 2 (diol analog), 6 acceptors vs 4
Higher H-bond capacity may enhance crystal engineering potential.
Class-level inference; experimental confirmation recommended.
Hydrogen Bonding Molecular Recognition Crystal Engineering

Polar Surface Area: Solubility Advantage

The topological polar surface area (TPSA) of the target compound is approximately 106.5 Ų, which is significantly higher than that of the diol analog (86.3 Ų) and slightly lower than that of the amino‑diol analog (112.3 Ų) . According to established guidelines (e.g., Veber's rules), TPSA values above 140 Ų are associated with poor oral absorption, while values below 60 Ų suggest good permeability. The target compound's TPSA thus occupies a middle ground that can be advantageous for achieving both solubility and permeability.

Polar Surface Area
Cross-study comparable
TPSA 106.5 Ų (target) vs 86.3 Ų (diol) and 112.3 Ų (amino-diol)
Intermediate TPSA balances solubility and permeability profiles.
Predicted values; confirm experimentally for specific derivatives.
Polar Surface Area Solubility ADME

Thermal Stability and Handling Advantage

The target compound melts at 115–118 °C, whereas the diol analog 2-(4-nitrophenyl)propane-1,3-diol melts at 98–99 °C . The amino‑diol analog has a much higher melting point (163–165 °C) and the non‑aromatic triol decomposes around 160 °C . The 17–20 °C elevation relative to the diol analog may indicate stronger intermolecular forces due to the extra hydroxyl, offering greater thermal robustness without approaching temperatures that could cause decomposition.

Thermal Stability
Cross-study comparable
M.p. 115–118 °C (target) vs 98–99 °C (diol analog)
Moderate thermal robustness may simplify handling and purification.
Literature data; purity-dependent melting point.
Thermal Properties Storage Formulation

Orthogonal Protection via Triol Architecture

The presence of three chemically equivalent yet sterically differentiated primary hydroxyl groups allows for selective protection reactions—for example, mono‑silylation or mono‑acylation—that cannot be performed on the symmetric diol analog . In contrast, the amino‑diol analog introduces a nucleophilic amine that competes with hydroxyl groups during acylation, complicating synthetic routes .

Orthogonal Protection
Class-level inference
3 sterically differentiated primary hydroxyls vs 2 (diol) or 2+amine (amino-diol)
Enables stepwise protection strategies inaccessible to diol analogs.
Class-level inference; specific protocols not reported for this compound.
Organic Synthesis Protecting Group Chemistry Intermediate

Intrinsic UV Chromophore for Detection

Unlike tris(hydroxymethyl)nitromethane, which lacks an aromatic ring, 2-(hydroxymethyl)-2-(4-nitrophenyl)propane-1,3-diol possesses a 4-nitrophenyl chromophore with strong UV absorbance (λmax ~270–280 nm) . This allows for direct detection by UV‑Vis or HPLC without derivatization, which is a practical advantage for reaction monitoring and purity analysis that cannot be achieved with the non‑aromatic triol analog.

UV Chromophore
Class-level inference
4-nitrophenyl group (λmax ~270–280 nm) vs non-aromatic triol (transparent >250 nm)
Direct UV/HPLC detection reduces need for derivatization.
Class-level; verify λmax and molar absorptivity for the compound.
Detection Spectroscopy Analytical Chemistry

2-(Hydroxymethyl)-2-(4-nitrophenyl)propane-1,3-diol Application Scenarios


Scaffold for Balanced-Lipophilicity Drug Candidates

When a medicinal chemistry program requires a nitrophenyl‑containing scaffold with LogP around 0.33 to balance permeability and solubility, the target compound is preferred over the more lipophilic diol analog (LogP 1.19) . This is supported by the LogP and TPSA evidence in Section 3, which indicate an intermediate physicochemical profile favorable for lead optimization.

Intermediate for Orthogonally Protected Building Blocks

The presence of three hydroxyl groups enables selective protection strategies that are not feasible with the two‑hydroxyl diol analog or the amine‑containing amino‑diol analog . This scenario is directly inferred from the comparative hydroxyl‑group analysis in Section 3 and is particularly relevant for synthesizing complex poly‑functional molecules.

Precursor for Oxazolidinone and Heterocyclic Synthesis

The triol architecture can be converted into oxazolidinone rings or other heterocycles through cyclization reactions . While the amino‑diol is also used for oxazolidinone synthesis, the absence of a competing amine in the target compound simplifies reaction design and may improve overall yield.

UV-Detectable Intermediate for Reaction Monitoring

The intrinsic 4-nitrophenyl chromophore allows direct UV or HPLC detection without derivatization, unlike the non‑aromatic triol analog . This makes the target compound highly suitable for process chemistry workflows where real‑time monitoring is required.

Application
Selection Property
Validation Focus
Balanced-lipophilicity scaffolds
Intermediate LogP and TPSA profile
Permeability and solubility assay review
Orthogonally protected building blocks
Three sterically differentiated primary hydroxyls
Stepwise protection efficiency review
Oxazolidinone and heterocycle synthesis
Triol architecture enables cyclization
Cyclization yield and heterocycle formation monitoring
UV-detectable intermediates
Intrinsic 4-nitrophenyl chromophore
Direct UV/HPLC detectability review
Quote Request

Request a Quote for 2-(Hydroxymethyl)-2-(4-nitrophenyl)propane-1,3-diol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.